6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride
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Overview
Description
6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the indole ring structure.
Scientific Research Applications
6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride is unique due to its specific substitution pattern and the presence of the furo[3,2-B]indole ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61088-24-2 |
---|---|
Molecular Formula |
C11H5Cl2NO2 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
6-chloro-4H-furo[3,2-b]indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H5Cl2NO2/c12-5-1-2-6-7(3-5)14-8-4-9(11(13)15)16-10(6)8/h1-4,14H |
InChI Key |
ZUUURUDUNGOKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C2OC(=C3)C(=O)Cl |
Origin of Product |
United States |
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